

1-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride CAS number

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Compound of Interest

Compound Name:	1-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
Cat. No.:	B1456295

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An In-depth Technical Guide to 1-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride

Executive Summary: This document provides a comprehensive technical overview of **1-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride** (CAS Number: 886366-53-6), a specialized chemical intermediate of significant interest in modern drug discovery and development. As a Senior Application Scientist, this guide moves beyond simple data presentation to offer field-proven insights into the compound's synthesis, analytical validation, and strategic application. We will explore the mechanistic rationale behind its use, detailing why the unique combination of a trifluoromethyl group and a cyclopropane ring offers distinct advantages in medicinal chemistry. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their programs.

Core Compound Identity and Physicochemical Properties

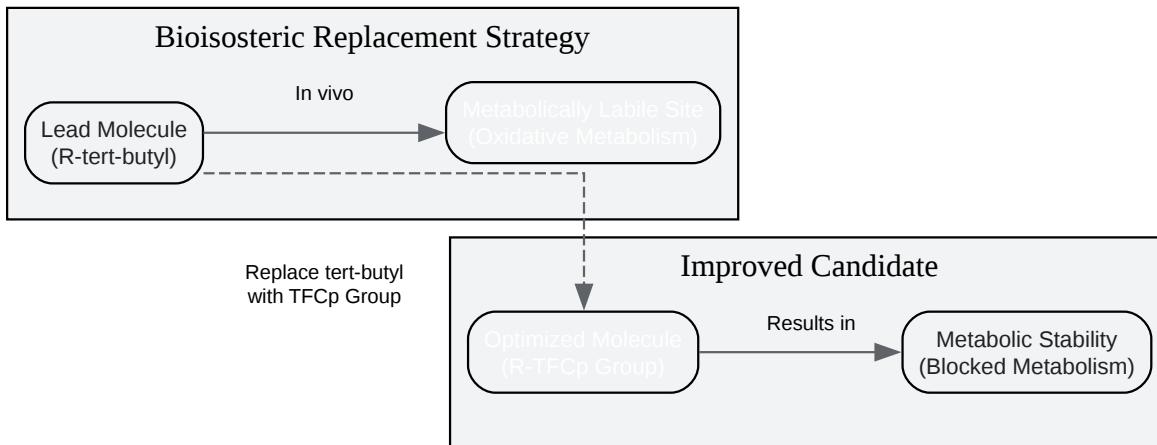
1-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride is a key structural motif used in the synthesis of complex pharmaceutical agents. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number. A summary of its essential properties is provided below.

Property	Value	Source
CAS Number	886366-53-6	[1]
Molecular Formula	C ₁₀ H ₁₁ ClF ₃ N	[2]
Molecular Weight	237.65 g/mol	[2]
Free Base Formula	C ₁₀ H ₁₀ F ₃ N	[1]
Free Base Mol. Weight	201.19 g/mol	[1]
Boiling Point (Free Base)	223.4 °C at 760 mmHg	[1]
Density (Free Base)	1.281 g/cm ³	[1]
Flash Point (Free Base)	94.5 °C	[1]

The Strategic Role in Medicinal Chemistry

The incorporation of the 1-(2-(trifluoromethyl)phenyl)cyclopropylamine moiety into drug candidates is a deliberate strategy to enhance pharmacological profiles. The trifluoromethyl (-CF₃) group is a powerful modulator of a molecule's electronic properties, lipophilicity, and metabolic stability.[\[3\]](#) The cyclopropyl ring introduces conformational rigidity and acts as a bioisostere for other chemical groups.

Specifically, the 1-(trifluoromethyl)cyclopropyl (TFCp) group is increasingly utilized as a metabolically stable replacement for the labile tert-butyl group.[\[4\]](#) This substitution can prevent unwanted oxidative metabolism at that position, thereby improving the pharmacokinetic profile of a potential drug.



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Caption: Bioisosteric replacement of a labile group with a TFCp moiety.

Synthesis Pathway: Enantioselective Cyclopropanation

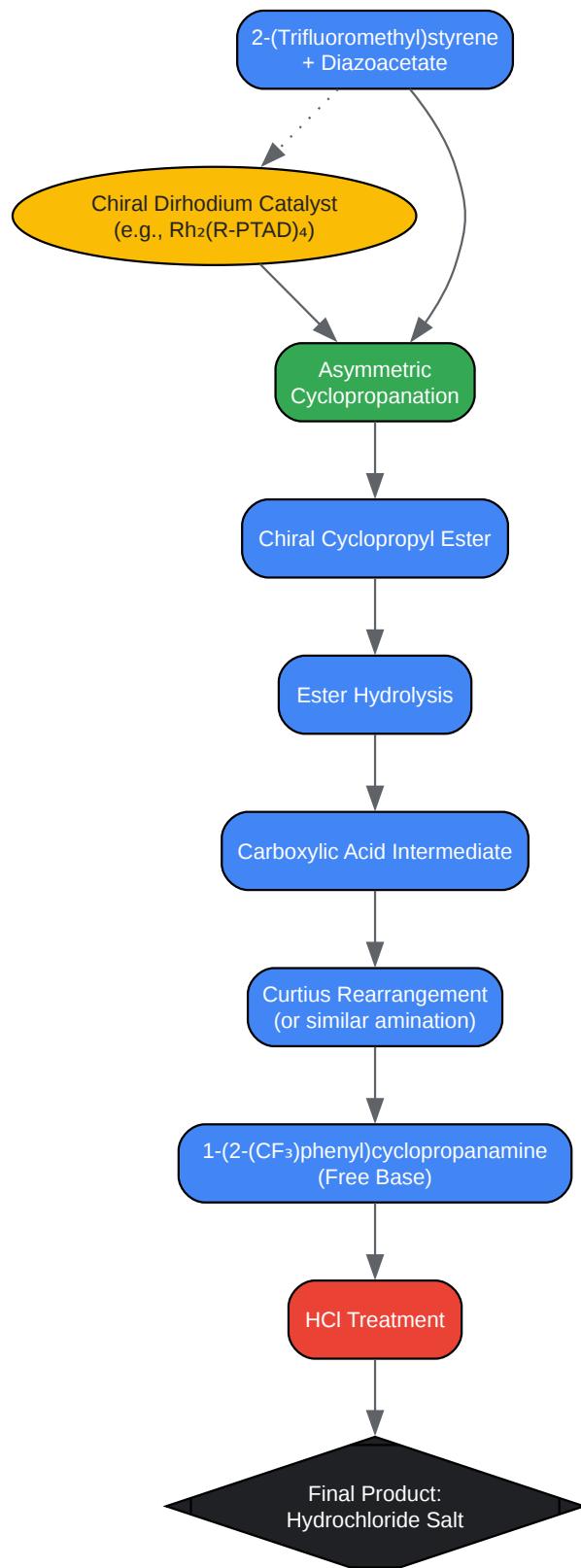
The synthesis of trifluoromethyl-substituted cyclopropanes with high stereochemical purity is critical for their use in chiral drug substances. A robust and highly selective method involves the rhodium-catalyzed cyclopropanation of an appropriate alkene with a 1-aryl-2,2,2-trifluorodiazoethane intermediate.^[5] This approach is favored for its exceptional control over both diastereoselectivity and enantioselectivity.

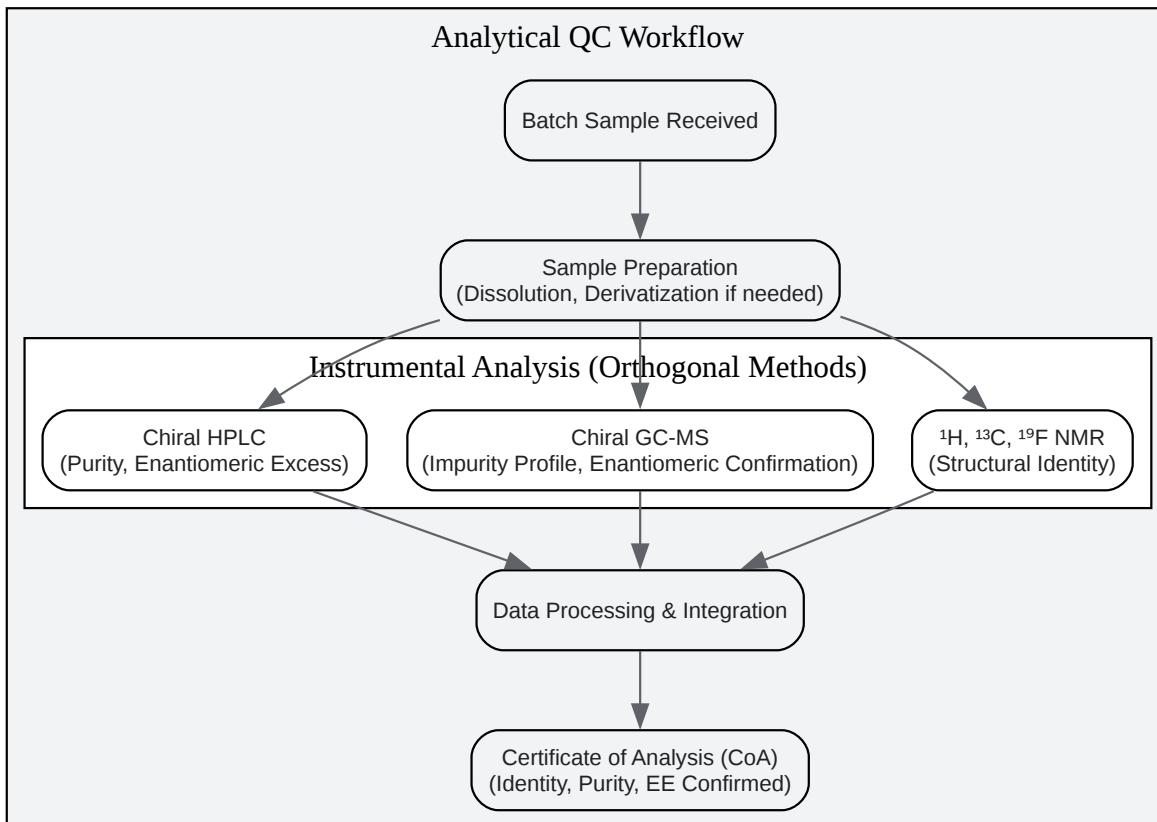
The causality for selecting a catalyst like a dirhodium complex, such as $\text{Rh}_2(\text{R-PTAD})_4$, is its ability to form a chiral carbene intermediate, which then directs the cyclopropanation to proceed with a high degree of facial selectivity, yielding the desired enantiomer in high excess. ^[5]

Proposed Synthetic Workflow

- **Diazo Precursor Synthesis:** The requisite 1-(2-(trifluoromethyl)phenyl)-2,2,2-trifluorodiazoethane is typically generated *in situ* to improve handling and efficiency.^[5]

- Rhodium-Catalyzed Cyclopropanation: The diazo compound reacts with a suitable alkene in the presence of a chiral dirhodium catalyst. This key step forms the trifluoromethyl-substituted cyclopropane ring with high stereocontrol.
- Functional Group Manipulation: Subsequent steps would involve the conversion of existing functional groups to the primary amine.
- Salt Formation: The final free base is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the stable, crystalline hydrochloride salt.





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